4-((3,5-dimethylisoxazol-4-yl)methyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
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Overview
Description
4-((3,5-dimethylisoxazol-4-yl)methyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a useful research compound. Its molecular formula is C19H18N4O3S and its molecular weight is 382.44. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Toxicological Evaluation and Safety
A toxicological evaluation of two bitter modifying flavour compounds, closely related structurally to the specified compound, assessed their safety for food and beverage applications. The studies found that these compounds were not mutagenic, clastogenic, or harmful to fetal development at the doses tested, suggesting potential safety for consumption (D. Karanewsky et al., 2016).
Novel Synthesis and Reactions
Research on the synthesis and reactions of derivatives related to the specified compound has led to the creation of new derivatives with potential biological activities. These include the preparation of derivatives with amino, alkylthio, amido, and other functional groups, indicating a broad scope for chemical modification and application (Yong-Goo Chang et al., 2003).
Supramolecular Assemblies
A study on pyrimidine derivatives explored their use in creating novel crown-containing hydrogen-bonded supramolecular assemblies. This research highlights the potential of these compounds in the development of new materials with specific molecular recognition capabilities (M. Fonari et al., 2004).
Anticancer Agents
Isothiazolopyrimidines, a group including compounds similar to the specified molecule, have been investigated for their anticancer properties. Certain derivatives displayed strong activity against various cancer cell lines, suggesting their potential as anticancer agents (Z. Machoń et al., 1987).
Antimicrobial Evaluation
A novel synthesis approach led to the creation of pyrimidine derivatives that were evaluated for their antimicrobial properties. The study presented new heteroannulated compounds with variable inhibitory effects against tested microorganisms, showcasing the antimicrobial potential of these compounds (Esam S Allehyani, 2022).
Mechanism of Action
Target of Action
The primary target of the compound 4-((3,5-dimethylisoxazol-4-yl)methyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is Bromodomain-containing protein 4 (BRD4) . BRD4 is a protein that possesses two bromodomains at its N-terminal, enabling it to bind acetylated histones and non-histones .
Mode of Action
The compound this compound interacts with BRD4, inhibiting its activity . This interaction results in changes in gene expression, as BRD4 plays a crucial role in influencing gene transcription .
Biochemical Pathways
The inhibition of BRD4 by this compound affects various biochemical pathways. These pathways are primarily related to gene transcription, as BRD4 is involved in the regulation of gene expression .
Result of Action
The result of the action of this compound is the inhibition of BRD4, leading to changes in gene expression . This can have various molecular and cellular effects, depending on the specific genes affected.
Properties
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-[(3-methylphenyl)methyl]-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-11-5-4-6-14(7-11)8-23-18(24)17-16(10-27-21-17)22(19(23)25)9-15-12(2)20-26-13(15)3/h4-7,10H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNUVEPOVRUAFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=NSC=C3N(C2=O)CC4=C(ON=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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